1-Ethyldecalin

Description

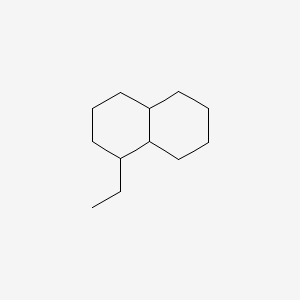

Structure

2D Structure

3D Structure

Properties

CAS No. |

1008-17-9 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

1-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C12H22/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h10-12H,2-9H2,1H3 |

InChI Key |

HUMCBDCARGDFNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC2C1CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyldecalin and Its Stereoisomers

Strategies for Stereoselective Synthesis of Alkyl Decalins

The construction of the decalin ring system with specific stereochemical outcomes requires sophisticated synthetic strategies. A chemical reaction that produces stereoisomeric products in unequal amounts is known as stereoselective synthesis. iupac.org These methods are often categorized by the key bond-forming reactions that establish the cyclic framework and its substituent stereocenters.

Catalytic Asymmetric Cycloaddition Reactions

Catalytic asymmetric cycloaddition reactions are powerful tools for the enantioselective construction of cyclic molecules. These reactions utilize chiral catalysts to influence the stereochemical course of the cycloaddition, leading to the formation of one enantiomer in excess.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of six-membered rings, including the decalin system. wikipedia.orgmasterorganicchemistry.com The reaction's stereoselectivity is a key feature, allowing for the controlled formation of multiple stereocenters. wikipedia.org For the synthesis of substituted decalins, the Diels-Alder reaction can be employed to construct the second ring onto a pre-existing cyclohexene (B86901) derivative. The stereochemical outcome is governed by the endo rule and the facial selectivity imposed by the diene and dienophile structures and any chiral catalysts used. organic-chemistry.org

An important variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this case, an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org This approach has been successfully applied to the synthesis of cis-decalin derivatives. For instance, an ytterbium-catalyzed asymmetric IEDDA reaction between 2-pyrones and silyl (B83357) cyclohexadienol ethers provides access to a variety of cis-decalin motifs with multiple contiguous stereogenic centers. researchgate.net By selecting the appropriate enantiomer of the chiral ligand, it is possible to access a full set of diastereomeric substituted cis-decalins. researchgate.net Another example involves the combination of a Birch reduction of anisole (B1667542) derivatives with a catalytic asymmetric IEDDA reaction of 2-pyrones to generate synthetically valuable cis-decalin scaffolds. researchgate.net

The ionic Diels-Alder reaction represents another pathway, where an α,β-unsaturated acetal (B89532), activated by a Lewis or Brønsted acid, serves as the dienophile. This method has been developed for the enantioselective synthesis of cis-decalins, achieving diastereoselectivities up to 82% in certain cases. rsc.org While challenges remain with terminally substituted dienes, this protocol has proven useful for preparing specific enantiomerically pure cis-decalin structures. rsc.org

| Diels-Alder Variant | Reactants | Catalyst/Conditions | Product | Key Features |

| Asymmetric Ionic Diels-Alder | Chiral acetal of cyclohex-2-enone, 2,3-dimethyl-1,3-butadiene | Lewis or Brønsted acids | cis-Decalin | Diastereoselectivity up to 82%. rsc.org |

| Inverse-Electron-Demand Diels-Alder | 2-Pyrones, Silyl cyclohexadienol ethers | Ytterbium-catalyst | cis-Decalin derivatives | Access to a full set of diastereomers. researchgate.net |

| Intermolecular Diels-Alder | Not specified | Not specified | trans-Decalin intermediate | Used in the total synthesis of anthracimycin. rsc.org |

Aldol-aldol annulation reactions provide a powerful alternative to cycloadditions for the construction of decalin frameworks. These cascade reactions involve sequential aldol (B89426) additions to form the bicyclic system, often creating multiple stereocenters in a single transformation. nih.govcore.ac.uk

A notable example is the catalytic enantioselective formal [4+2] cycloaddition through an aldol-aldol cascade between pyruvate-derived diketoesters and cyclohexane-1,3-diones. nih.govcore.ac.uk Using a quinidine-derived organocatalyst, highly functionalized decalin derivatives with up to six chiral carbon centers can be synthesized with high diastereo- and enantioselectivities. nih.govcore.ac.uk This method is characterized by its mild reaction conditions and the generation of significant molecular complexity from achiral starting materials. nih.govcore.ac.uk

Further research into this area has focused on the desymmetrization of C2-symmetric derivatives via aldol-aldol annulation to construct functionalized decalins enantioselectively. acs.orgresearchgate.netnii.ac.jp Mechanistic studies have revealed that the first aldol reaction is often reversible, while the second, ring-closing aldol step is rate-limiting and determines the stereochemical outcome. acs.orgnii.ac.jp

| Reactants | Catalyst | Product | Stereoselectivity | Reference |

| Pyruvate-derived diketoester, Cyclohexane-1,3-dione | Quinidine-derived organocatalyst | Highly functionalized decalin | High diastereo- and enantioselectivities | nih.govcore.ac.uk |

| C2-symmetric pyruvate (B1213749) derivatives, Cyclohexane-1,3-diones | Quinidine-derived dimer | Enantiomerically enriched decalins | High enantioselectivity (e.g., er 92:8 to 93:7) | acs.orgnii.ac.jp |

Diels-Alder Reaction Pathways, including Inverse-Electron-Demand Variants.

Organocatalytic Michael-Domino Michael/Aldol Reaction Sequences for Polycyclic Structures

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of complex cyclic systems. Sequential organocatalytic reactions, such as Michael-domino Michael/aldol sequences, are particularly effective for constructing polycyclic structures like decalins in a highly stereoselective and atom-economical manner. uniroma1.it

One such methodology has been developed for the synthesis of spiro-polycyclic oxindoles containing a decalin core. uniroma1.itjyu.finih.govacs.orgacs.org This approach utilizes a pyrrolidine-based organocatalyst in conjunction with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote a Michael-domino Michael/aldol cascade. uniroma1.itjyu.finih.gov The reaction sequence yields variously functionalized spiro-decalin oxindoles with excellent stereoselectivity, generating five contiguous stereocenters with diastereomeric ratios often exceeding 99:1 and high enantiomeric excess. uniroma1.itnih.govacs.org The process involves the initial enantioselective Michael addition, followed by a diastereoselective domino Michael/aldol sequence. acs.org

| Catalyst System | Reaction Sequence | Product | Key Outcome |

| Pyrrolidine-based organocatalyst and DBU | Michael-Domino Michael/Aldol | Spiro-decalin oxindoles | Excellent stereoselectivity (>99:1 dr, up to 92% ee). uniroma1.itjyu.finih.govacs.org |

Hydrogenation Routes from Aromatic Precursors (e.g., Naphthalene (B1677914) Derivatives)

The catalytic hydrogenation of naphthalene and its alkyl-substituted derivatives is a direct route to decalin and its corresponding alkylated analogs, including 1-ethyldecalin. This method is of significant industrial relevance, particularly in the context of producing high-density fuels and hydrogen storage materials. researchgate.net The stereochemistry of the resulting decalin (cis or trans) is influenced by the catalyst, reaction conditions (temperature and pressure), and the substrate.

For instance, the hydrogenation of 1-ethylnaphthalene (B72628) over suitable catalysts will yield a mixture of cis- and trans-1-ethyldecalin. The complete saturation of the aromatic system is a key objective. Research has shown that nickel-molybdenum (B8610338) (NiMo) catalysts supported on titania-alumina can achieve high conversion of methylnaphthalenes to methyldecalins at elevated temperatures and pressures. researchgate.net Similarly, nickel-tungsten sulfide (B99878) (Ni-W-S) nanocatalysts, synthesized in situ, have demonstrated high activity in the hydrogenation of bicyclic aromatic hydrocarbons. researchgate.net The deep hydrogenation of coal tar, which contains various alkylnaphthalenes, over a Ni/ZSM-5 catalyst has also been shown to produce ethyldecalins among other saturated compounds. rsc.org

| Precursor | Catalyst | Product | Significance |

| 1-Ethylnaphthalene | Various hydrogenation catalysts | This compound | Direct route to the target compound. researchgate.netdtic.mil |

| Methylnaphthalenes | NiMo/titania-alumina | Methyldecalins | High conversion (98%) to saturated products. researchgate.net |

| Bicyclic aromatics | Ni-W-S nanocatalysts | Hydrogenated products | High catalytic activity. researchgate.net |

| Coal Tar | Ni/ZSM-5 | Ethyldecalin and other saturated compounds | Production from complex feedstocks. rsc.org |

Novel Synthetic Routes and Catalyst Development for Ethyldecalin Production

The development of novel synthetic routes and more efficient catalysts is driven by the need for sustainable and economically viable processes. catalysis.blognumberanalytics.comeurosupport.com For ethyldecalin production, this involves both the improvement of existing methods, such as hydrogenation, and the exploration of entirely new synthetic strategies.

In the realm of catalyst development, the focus is on enhancing activity, selectivity, and stability. catalysis.blog For hydrogenation routes, this means designing catalysts that can operate under milder conditions, minimize side reactions, and resist deactivation. researchgate.net For example, the development of nickel-promoted molybdenum sulfide microspheres is one such advancement aimed at improving hydrogenation processes. amazonaws.com

One-Pot Production from Cyclic Alcohols and Alkanes

A novel approach for synthesizing branched decalins, including ethyldecalin, involves a one-pot reaction utilizing cyclic alcohols and cyclic alkanes as the primary feedstocks. researchgate.net This method presents an alternative to traditional multi-step syntheses, aiming for increased efficiency. The process typically involves the reaction of a cyclic alcohol, such as cyclohexanol, with a cyclic alkane like methylcyclopentane, over a catalyst. researchgate.net

The core of this methodology is a sequence of catalytic steps within a single reactor. These steps generally include:

Dehydration: The cyclic alcohol is first dehydrated to form a corresponding alkene.

Oligomerization/Rearrangement: The resulting alkene undergoes oligomerization and skeletal rearrangement. For instance, cyclopentene, derived from cyclopentanol (B49286), can be converted into C10 and C15 polycycloalkenes. researchgate.net

Alkylation/Isomerization: The cyclic alkane reacts with the intermediates, leading to the formation of alkylated decalin structures.

Hydrogenation: The final mixture is hydrogenated to yield saturated polycycloalkanes, with decalin and its branched isomers as major products. researchgate.net

Research in this area has explored various catalysts to optimize the yield of desired products. For example, Amberlyst-36, a solid acid catalyst, has shown high activity for both the dehydration of cyclopentanol and the subsequent oligomerization/rearrangement of cyclopentene. researchgate.net Under optimized conditions, this process can achieve a significant carbon yield of C10 and C15 polycycloalkanes, with a high selectivity towards decalin derivatives. researchgate.net

Table 1: Example of One-Pot Synthesis of Branched Decalins

| Feedstock | Catalyst | Key Steps | Major Products | Ref |

|---|

Reactions of Monochlorodecalins with Organometallic Reagents

The synthesis of this compound can be achieved through the reaction of a monochlorodecalin precursor with an appropriate organometallic reagent. This classic synthetic route relies on the formation of a carbon-carbon bond by coupling an electrophilic carbon (from the monochlorodecalin) with a nucleophilic carbon (from the organometallic reagent). libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbon atom bonded to the chlorine atom in the monochlorodecalin molecule. libretexts.org This results in a substitution reaction where the chlorine atom is displaced, and an ethyl group is installed at the 1-position of the decalin ring system.

Commonly used organometallic reagents for such transformations include Grignard reagents (e.g., ethylmagnesium bromide, EtMgBr) and organolithium reagents (e.g., ethyllithium, EtLi). libretexts.orgsaskoer.ca The choice of reagent and solvent is crucial for the reaction's success. Grignard reagent formation, for example, requires an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the magnesium complex. libretexts.org The reactivity of these reagents necessitates anhydrous (dry) conditions, as they readily react with protic solvents like water. libretexts.org

Table 2: Organometallic Reagents for the Synthesis of this compound

| Organometallic Reagent | General Formula | Typical Solvent | Key Characteristics | Ref |

|---|---|---|---|---|

| Grignard Reagent | R-MgX (e.g., EtMgBr) | Diethyl ether, THF | Highly nucleophilic; requires ether solvent for stabilization; sensitive to moisture and protic solvents. | libretexts.orgrug.nl |

| Organolithium Reagent | R-Li (e.g., EtLi) | Pentane, Hexane, Diethyl ether | Highly reactive and basic; potent nucleophiles; extremely sensitive to moisture and protic solvents. | libretexts.orglibretexts.org |

Optimization of Reaction Conditions for Stereoisomer Selectivity

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction pathway, a field known as stereoselective synthesis. Decalin exists as cis and trans isomers based on the fusion of the two rings, and the addition of an ethyl group at the C-1 position introduces another chiral center. Achieving selectivity for one of the possible stereoisomers depends heavily on the chosen synthetic route and the optimization of reaction conditions. beilstein-journals.org

Several factors can be manipulated to influence the stereochemical outcome of a reaction:

Catalyst: The use of chiral catalysts is a cornerstone of asymmetric synthesis. For instance, in carbonyl reductions, catalysts like the Corey-Bakshi-Shibata (CBS) reagent can lead to high stereoselectivity in the formation of chiral alcohols. beilstein-journals.org A similar principle can be applied to reactions forming this compound, where a chiral catalyst could favor the formation of one enantiomer over another.

Reagents and Auxiliaries: Chiral auxiliaries can be temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Temperature: Lowering the reaction temperature often enhances stereoselectivity. nih.gov Reduced thermal energy can amplify the small energy differences between the transition states leading to different stereoisomers, favoring the path with the lower activation energy.

Solvent and Additives: The solvent can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome. nih.gov Additives can coordinate with reactants or catalysts to create a more ordered and sterically hindered environment, which can increase selectivity.

For example, in the addition of an organometallic reagent to a carbonyl precursor of this compound (e.g., 1-decalone), the choice of the organometallic reagent, the solvent, and the temperature would be critical in determining the ratio of the resulting diastereomeric alcohols, which could then be converted to the target this compound stereoisomers. rug.nl

Table 3: Factors Influencing Stereoisomer Selectivity

| Factor | Influence on Reaction | Example Application | Ref |

|---|---|---|---|

| Temperature | Lower temperatures can increase the energy difference between diastereomeric transition states, enhancing selectivity. | Performing additions at -78 °C. | beilstein-journals.orgnih.gov |

| Solvent | Can affect reagent solubility, aggregation, and the geometry of the transition state. | Using a non-polar vs. a coordinating solvent like THF. | rug.nlnih.gov |

| Catalyst/Reagent | Chiral catalysts or reagents create a chiral environment that favors one stereochemical pathway. | Use of (S)-MeCBS for stereoselective ketone reduction. | beilstein-journals.org |

| Substrate Control | Existing stereocenters in the starting material can direct the formation of new stereocenters. | Synthesis starting from a pure stereoisomer of decalin. | |

Preparation of Ethyldecalin Standard Compounds for Analytical Research

The accurate identification and quantification of this compound in complex mixtures, such as fuels or environmental samples, require the use of pure analytical standards. uoa.gr The preparation of these standard compounds is a critical process that involves synthesis followed by rigorous purification to ensure a high degree of purity.

The synthesis of ethyldecalin isomers for use as standards would follow established synthetic routes, such as those described previously. The primary goal is not necessarily high yield but achieving a product that can be effectively purified. Following the synthesis, which typically results in a mixture of isomers (e.g., cis and trans) and potential byproducts, a multi-step purification process is employed. researchgate.net

Chromatography is the cornerstone of purification for analytical standards. researchgate.net

Gas Chromatography (GC): Preparative GC is a powerful technique for separating volatile compounds with high resolution. It can be used to isolate individual stereoisomers of ethyldecalin based on their different boiling points and interactions with the stationary phase.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly on normal-phase or silver-ion columns, can also be effective for separating isomers.

Once an isomer is isolated, its identity and purity must be confirmed through various analytical techniques. This characterization is essential to validate the compound as a reliable standard.

Table 4: Analytical Techniques for Standard Compound Verification

| Technique | Purpose | Information Obtained |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | Retention time for purity check; mass spectrum for molecular weight and fragmentation pattern. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation. | Provides detailed information about the carbon-hydrogen framework, confirming the isomeric structure and stereochemistry. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Confirms the absence of functional groups from starting materials or byproducts (e.g., C=O, O-H). |

Mechanistic Investigations and Catalysis in 1 Ethyldecalin Synthesis and Transformations

Elucidation of Catalyzed Reaction Mechanisms

The creation of specific stereoisomers of 1-ethyldecalin and related decalin derivatives is a key focus in synthetic organic chemistry. core.ac.uk The decalin ring system is a prevalent structural motif in bioactive natural products and pharmaceuticals. nii.ac.jp

Stereocontrol and Enantioselectivity in Decalin Derivative Formation

The controlled synthesis of specific stereoisomers of decalin derivatives is often achieved through catalytic enantioselective reactions. These reactions utilize chiral catalysts to direct the formation of one enantiomer over the other. For instance, organocatalytic methods have been developed for the synthesis of cis-decalins with high enantioselectivity. mdpi.com One such method employs a Jørgensen's catalyst to direct the reaction between cyclohexenal derivatives and sulfonyl Nazarov reagents. mdpi.com

Another powerful strategy involves the catalytic enantioselective formal (4+2) cycloaddition, proceeding through an aldol-aldol cascade reaction. This method, using a quinidine-derived catalyst, can generate highly functionalized decalin derivatives with up to six chiral centers. core.ac.uk The stereochemical outcome is highly dependent on the catalyst structure and reaction conditions.

Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones has been utilized for the enantioselective synthesis of cis-decalin derivatives. sci-hub.se This approach, catalyzed by an ytterbium complex, allows for the creation of a diverse range of cis-decalin structures with multiple contiguous stereogenic centers. sci-hub.se By adjusting the absolute configurations of the catalyst's ligand and the substrates, a full set of diastereomeric substituted cis-decalin motifs can be accessed. sci-hub.se

The stereoselectivity of these reactions is a critical aspect, as the biological activity of decalin-containing compounds is often highly dependent on their stereochemistry. nih.gov

Role of Catalyst-Substrate Interactions and Transition State Analysis

Understanding the interactions between the catalyst and the reacting molecules (substrates) at the transition state is crucial for explaining and predicting the stereochemical outcome of a reaction. Detailed mechanistic studies, often combining experimental and computational approaches, are employed to elucidate these interactions.

In the catalytic desymmetrization of C2-symmetric derivatives to form functionalized decalins, the interactions between the catalyst and the transition state were identified as key to achieving high enantioselectivity. nii.ac.jpacs.org Theoretical calculations, guided by experimental results, have helped to pinpoint the specific non-covalent interactions that stabilize the transition state leading to the major enantiomer. nii.ac.jpacs.org

Similarly, in the organocatalytic synthesis of cis-decalins, a proposed double-Michael reaction mechanism highlights the formation of a dienamine intermediate between the catalyst and the α,β-unsaturated aldehyde. mdpi.com This intermediate then reacts in a controlled manner to yield the final decalin product with the observed stereochemistry. mdpi.com

In biocatalytic systems, enzymes such as Fsa2 and Phm7, which catalyze the formation of enantiomeric decalin scaffolds, provide a pocket where the substrate binds. researchgate.netresearchgate.net The specific amino acid residues within this pocket interact with the substrate, guiding its folding into a conformation that favors the formation of a specific stereoisomer. researchgate.netresearchgate.netbiorxiv.org For example, in the enzyme FinI, hydrogen bonding and electrostatic interactions between the enzyme, a co-factor (S-adenosylmethionine), and the substrate are crucial for both substrate recognition and catalysis. escholarship.org

The following table summarizes the key interactions identified in different catalytic systems for decalin synthesis:

| Catalytic System | Key Catalyst-Substrate Interactions | Method of Analysis |

| Quinidine-derived catalyst in aldol-aldol annulation | Hydrogen bonding and steric hindrance | Experimental and theoretical studies nii.ac.jpacs.org |

| Jørgensen's catalyst in double-Michael reaction | Formation of a dienamine intermediate | Proposed mechanism based on experimental results mdpi.com |

| Diels-Alderase enzymes (Fsa2, Phm7) | Substrate folding within the enzyme's binding pocket, guided by specific amino acid residues | X-ray crystallography, docking simulations, and molecular dynamics researchgate.netresearchgate.netbiorxiv.org |

| FinI enzyme | Hydrogen bonding and electrostatic interactions with substrate and co-factor | X-ray crystallography escholarship.org |

Dynamic Kinetic Desymmetrization Strategies

Dynamic kinetic desymmetrization is a powerful strategy for synthesizing enantiomerically pure compounds from a starting material that is a mixture of rapidly interconverting enantiomers (a racemic mixture). This approach has been successfully applied to the synthesis of functionalized decalin derivatives. nii.ac.jpacs.org

In one example, a catalytic desymmetrization reaction using an aldol-aldol annulation of C2-symmetric pyruvate (B1213749) derivatives affords functionalized decalin derivatives with high enantioselectivities. nii.ac.jpacs.org Mechanistic studies revealed that the first aldol (B89426) reaction step is reversible, allowing for the equilibration of the starting material's isomers. nii.ac.jpacs.org The second aldol step is the rate-limiting and stereochemistry-determining step, and it is this step that is enantioselective. nii.ac.jpacs.org This strategy allows for the conversion of the entire mixture of starting material into a single, highly enantiomerically enriched product.

Theoretical and Computational Approaches to Reaction Pathways

Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms, complementing experimental findings.

Density Functional Theory (DFT) Studies of Activation Energies and Stereoisomer Formation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations are employed to model reaction pathways, calculate the activation energies of different steps, and understand the origins of stereoselectivity. researchgate.netbiorxiv.org

For instance, DFT calculations have been used to study the uncatalyzed cycloaddition of a substrate that forms a decalin scaffold, revealing the intrinsic stereoselectivity of the reaction. biorxiv.org In combination with experimental data, these calculations can help to clarify the role of the catalyst in enhancing this inherent selectivity.

In studies of enzyme-catalyzed reactions, DFT has been used to investigate how amino acid residues in the enzyme's active site can regulate and catalyze stereoselective cycloadditions. researchgate.net By modeling the transition states of the reaction within the enzyme pocket, researchers can identify the key interactions that lower the activation energy for the formation of one stereoisomer over another.

Furthermore, DFT calculations have been instrumental in elucidating complex reaction mechanisms, such as those involving iron-catalyzed cross-coupling reactions that can be used to form C-C bonds in the synthesis of complex molecules. nih.gov These studies can help to predict the most favorable reaction pathways and explain the observed product distributions. mdpi.comarxiv.org

The following table provides examples of how DFT has been applied to study decalin synthesis:

| System Studied | Information Obtained from DFT |

| Uncatalyzed cycloaddition to form a decalin scaffold | Intrinsic stereoselectivity of the reaction biorxiv.org |

| Enzyme-catalyzed stereoselective cycloaddition | Role of active site residues in catalysis and stereocontrol researchgate.net |

| Iron-catalyzed cross-coupling reactions | Favorable reaction pathways and product selectivity nih.gov |

| Organocatalytic synthesis of cis-decalins | Stability of intermediates and transition states, confirming the proposed mechanism mdpi.com |

Molecular Dynamics Simulations of Enzyme Pockets in Biocatalysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of biocatalysis, MD simulations are used to explore the dynamic behavior of enzymes and their interactions with substrates. biorxiv.orgsemanticscholar.org

For the Diels-Alderase enzymes Fsa2 and Phm7, which produce enantiomeric decalin scaffolds, all-atom MD simulations were used to model the binding of the substrate within the enzyme's pocket. researchgate.netresearchgate.netbiorxiv.org These simulations demonstrated how the enzyme constrains the flexible substrate into a specific "folded" conformation that is pre-organized for the cycloaddition reaction. biorxiv.org The simulations revealed that the diene and dienophile moieties of the substrates adopt pseudo-enantiomeric conformations within the two different enzymes, which explains the formation of opposite enantiomers of the decalin product. biorxiv.org

MD simulations can also be used to predict the binding poses of ligands in an enzyme's active site, which can then be verified by experimental techniques such as site-directed mutagenesis. researchgate.netresearchgate.netbiorxiv.org This powerful combination of computational and experimental approaches provides a detailed molecular-level understanding of how enzymes achieve their remarkable stereoselectivity in the synthesis of complex natural products like those containing the this compound core. researchgate.netresearchgate.net

Design Principles for Catalytic Systems

The strategic design of catalytic systems is paramount in steering the synthesis and transformation of alkyl decalins, including this compound. The efficiency, selectivity, and sustainability of these processes are intrinsically linked to the nature of the catalyst employed. Design principles vary significantly depending on whether the catalytic process is homogeneous or heterogeneous, and advanced strategies such as cooperative catalysis are emerging to tackle the synthesis of increasingly complex polycyclic structures.

Homogeneous and Heterogeneous Catalysis for Alkyl Decalins

The synthesis and transformation of alkyl decalins are accomplished through both homogeneous and heterogeneous catalytic routes, each presenting distinct advantages and design challenges. Heterogeneous catalysts are favored in industrial applications due to their ease of separation and recyclability, while homogeneous catalysts often provide superior activity and selectivity under milder reaction conditions. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts for alkyl decalin systems typically consist of metal nanoparticles dispersed on a high-surface-area support. Noble metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) are frequently used active phases. researchgate.netoup.com The support material, commonly alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon, is not merely an inert carrier but actively influences the catalytic performance by affecting metal dispersion, stability, and metal-support interactions.

Key design principles for these catalysts include:

Active Metal Selection: The choice of metal is critical and reaction-dependent. For instance, in the dehydrogenation of cycloalkanes, Pt-based catalysts have demonstrated high activity. researchgate.net A study comparing various active metals on a nitrogen-doped carbon support (M/CN) for cyclohexane (B81311) dehydrogenation found that Pt/CN exhibited the highest activity at 180 °C, followed by Pd/CN, Rh/CN, and Ir/CN. researchgate.net

Support and Promoter Effects: The catalyst support can modify the electronic properties of the active metal. For example, tuning the electronic linkage between Pt and manganese oxide (MnOx) on an Al₂O₃ support was shown to tailor the Pt 5d state occupancy, optimizing the balance between C-H bond activation and product desorption in decalin dehydrogenation. researchgate.net

Impact of Alkyl Substituents: The presence and position of alkyl groups on the decalin ring can influence reaction rates. Studies on the hydrogenation of 2-alkylcyclohexanones over Ru/Al₂O₃, Rh/Al₂O₃, and Pt/Al₂O₃ catalysts using decalin as a solvent revealed that the steric hindrance of the alkyl group plays a significant role. oup.com For instance, 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone (B1346617) showed similar temperature dependencies, while the bulkier 2-isopropylcyclohexanone (B93567) behaved differently, suggesting that steric effects impact substrate adsorption and the subsequent surface reaction. oup.comoup.com

In the synthesis of alkyl decalins via hydrodeoxygenation of Diels-Alder reaction products, bifunctional catalysts are often required. A combination of a hydrogenation metal (like Pd or Ni) and an acidic support (like H-ZSM-5 or H-β zeolite) facilitates both the removal of oxygen and the saturation of the ring system.

Homogeneous Catalysis

Homogeneous catalysis offers molecular-level control over the catalytic environment, enabling high selectivity, often under mild conditions. acs.org For transformations involving alkyl decalins, this typically involves soluble transition metal complexes. The design of these catalysts centers on the metal center and the surrounding ligands.

Key design principles include:

Ligand Design: The electronic and steric properties of the ligands coordinated to the metal center are crucial. Pincer-type ligands, which bind to the metal in a meridional fashion, have been instrumental in developing highly active and stable catalysts for hydrogenation and dehydrogenation reactions. acs.org For asymmetric synthesis, chiral ligands are employed to induce enantioselectivity. The development of chiral ruthenium-diamine catalysts, for example, has enabled the highly enantioselective hydrogenation of quinolines and other heteroaromatics, which are precursors to chiral saturated heterocycles. nih.gov

Metal Center: The choice of metal (e.g., ruthenium, iridium, rhodium) dictates the fundamental reactivity of the complex. acs.orgnih.gov For example, iridium complexes have been proposed to operate via an outer-sphere pathway for the hydrogenation of quinolines. nih.gov

Reaction Conditions: Homogeneous processes can operate under relatively mild temperatures and pressures, which helps to preserve sensitive functional groups within the substrate. acs.org

While homogeneous catalysts have been extensively developed for the asymmetric hydrogenation of various heteroarenes, their application in the direct dehydrogenation of substrates like decalin can be challenging. researchgate.netnih.gov

Cooperative Catalysis in Complex Polycyclic Systems

Cooperative catalysis is an advanced strategy where two or more distinct catalysts work in concert to facilitate a chemical transformation that is inefficient or impossible with a single catalyst. researchgate.netacs.org This approach is particularly powerful for the synthesis of complex polycyclic systems, as it can enable cascade reactions, enhance selectivity, and open new reaction pathways. researchgate.netchinesechemsoc.org The core principle involves the simultaneous activation of one or more substrates by different catalytic species, which can be a combination of metal complexes, organocatalysts, or heterogeneous catalysts. researchgate.net

A prominent example relevant to the synthesis of decalin-like structures is the use of combined homogeneous and heterogeneous systems. A tandem transfer hydrogenation of naphthol derivatives to afford chiral decalinols has been demonstrated using a dual system comprising a chiral homogeneous iridium catalyst and a heterogeneous Pd/C catalyst. chinesechemsoc.org In this strategy, the two catalysts work sequentially in one pot to first reduce the unsubstituted aromatic ring and then the substituted one, achieving high diastereo- and enantioselectivity. chinesechemsoc.org

Another powerful approach is dual-metal catalysis. For instance, a cooperative copper/palladium-catalyzed cascade reaction has been developed to synthesize complex chiral spiroindolylpiperidine derivatives. chinesechemsoc.org In this system, the two metals play distinct but complementary roles in a cascade of allylic alkylation and aza-Prins cyclization, allowing for the construction of multiple C-C bonds and stereocenters with high control. chinesechemsoc.org Computational studies have been vital in understanding the intricate mechanisms of such cooperative systems, revealing how non-covalent interactions and steric effects governed by the catalysts dictate the stereochemical outcome. acs.orgchinesechemsoc.org

The design principles for cooperative catalysis focus on ensuring compatibility between the different catalytic cycles and optimizing conditions to favor the desired concerted pathway over competing side reactions. This strategy represents a frontier in catalysis, promising more efficient and elegant routes to architecturally complex molecules like functionalized decalins.

Conformational Analysis and Stereochemistry of Ethyldecalin Isomers

Examination of Cis- and Trans-Decalin Ring Fusion Stereochemistry

The decalin system, also known as decahydronaphthalene (B1670005) or bicyclo[4.4.0]decane, is formed by the fusion of two cyclohexane (B81311) rings. youtube.comrsc.org The stereochemistry at the bridgehead carbons (the two carbons shared by both rings) gives rise to two distinct diastereomers: cis-decalin and trans-decalin. libretexts.orgmasterorganicchemistry.com These isomers are not interconvertible through bond rotation and thus have different chemical and physical properties. libretexts.orgdalalinstitute.com

In trans-decalin, the two hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule. libretexts.org This arrangement results in the fusion of the two cyclohexane rings through two equatorial-type bonds. libretexts.org The resulting structure is relatively flat and conformationally rigid. masterorganicchemistry.comdalalinstitute.com A ring flip, a process common in single-ring cyclohexanes, is sterically hindered in trans-decalin, effectively "locking" it into a single, stable conformation. masterorganicchemistry.comlibretexts.org This rigidity prevents interconversion between axial and equatorial positions for any substituents on the rings. libretexts.org

In terms of stability, trans-decalin is generally more stable than cis-decalin. The energy difference is approximately 2.7 kcal/mol (about 11.4 kJ/mol). pressbooks.pubslideshare.net This increased stability of the trans isomer is attributed to the absence of unfavorable steric interactions, specifically gauche-butane interactions, which are present in the cis isomer. pressbooks.pub Cis-decalin possesses three more gauche-butane interactions than the trans isomer, contributing to its higher energy state. youtube.com

| Isomer | Bridgehead H's | Ring Fusion | Conformational Flexibility | Relative Stability |

| trans-Decalin | Opposite sides | Equatorial-Equatorial | Rigid (Locked) | More Stable |

| cis-Decalin | Same side | Axial-Equatorial | Flexible (Ring Flip) | Less Stable |

Influence of Ethyl Substitution on Decalin Conformational Equilibria

The introduction of an ethyl group at the C-1 position of the decalin skeleton significantly influences the conformational equilibria of the molecule. The preference of a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which represents the Gibbs free energy difference between the two conformations. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.75 kcal/mol. masterorganicchemistry.com This value is only slightly larger than that of a methyl group (1.70 kcal/mol) because the ethyl group can rotate about the C-C bond to orient the terminal methyl group away from the ring, minimizing steric strain. masterorganicchemistry.comchemistrysteps.com

In trans-1-ethyldecalin, the rigid nature of the trans-decalin framework means the ethyl group is fixed in either an axial or equatorial position. libretexts.org Given the energetic penalty associated with an axial placement (the A-value), the conformer with the equatorial ethyl group is significantly more stable.

In the more flexible cis-decalin system, the ethyl group can be either axial or equatorial, and these two states can interconvert via a ring flip. libretexts.org The equilibrium will strongly favor the conformer where the ethyl group is in the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Furthermore, substitution at a bridgehead carbon (C-9 or C-10) also has a pronounced effect. An ethyl group at a bridgehead position in trans-decalin would introduce significant steric strain, as it is axial to both rings, leading to four butane (B89635) gauche interactions. willingdoncollege.ac.in In cis-decalin, a bridgehead substituent is axial to only one ring, resulting in only two such interactions. willingdoncollege.ac.in This can reduce the stability difference between the cis and trans isomers when substituted at a bridgehead position. willingdoncollege.ac.in

Isomerism and Stereogenic Centers in Ethyldecalin Structures

The introduction of an ethyl group onto the decalin ring system generates several stereogenic centers, leading to a number of possible stereoisomers. willingdoncollege.ac.inlibretexts.org A stereogenic center is an atom to which four different groups are attached. libretexts.orgyoutube.com Interchanging any two groups at a stereogenic center creates a new stereoisomer. wikipedia.org

In the parent decalin molecule, the bridgehead carbons (C-9 and C-10) can be stereogenic centers depending on the substitution pattern. In 1-ethyldecalin, the carbon atom to which the ethyl group is attached (C-1) becomes a stereogenic center. Additionally, the presence of the substituent at C-1 makes the two bridgehead carbons (C-9 and C-10) stereogenic as well, as the symmetry of the decalin ring is broken. willingdoncollege.ac.in

Therefore, in this compound, there are three stereogenic centers: C-1, C-9, and C-10. The theoretical maximum number of stereoisomers is 2^n, where n is the number of stereogenic centers. For this compound, this would be 2^3 = 8 possible stereoisomers. These exist as four pairs of enantiomers. willingdoncollege.ac.in

The stereochemistry of these isomers is defined by both the cis or trans nature of the ring fusion and the R/S configuration at each of the three stereogenic centers.

| Stereogenic Center | Location | Reason for Stereogenicity |

| C-1 | Site of ethyl substitution | Bonded to four different groups: the ethyl group, a hydrogen atom, and two different paths around the ring. |

| C-9 | Bridgehead carbon | The ethyl group at C-1 breaks the symmetry of the decalin ring, making the four paths from C-9 distinct. |

| C-10 | Bridgehead carbon | Similar to C-9, the symmetry is broken by the C-1 substituent, resulting in four different groups attached. |

Computational Predictions of Conformational Stability via Molecular Mechanics

Molecular mechanics is a computational method used to predict the geometries and relative stabilities of different conformers of a molecule. numberanalytics.com This method models a molecule as a collection of atoms held together by bonds that behave like springs. The total steric energy of a conformation is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. numberanalytics.com By minimizing this steric energy, the most stable conformation can be identified. uci.edu

For this compound, molecular mechanics calculations can provide quantitative estimates of the energy differences between various isomers and their conformers. These calculations would typically confirm the qualitative predictions based on conformational principles. For instance, they can precisely calculate the energy penalty of placing an ethyl group in an axial position versus an equatorial one.

Estimated Relative Energies of this compound Conformers

| Isomer | Conformation | Key Destabilizing Interactions | Estimated Relative Energy (kcal/mol) |

| trans-1-Ethyldecalin | Equatorial Ethyl | None | 0 (Reference) |

| trans-1-Ethyldecalin | Axial Ethyl | Two 1,3-diaxial interactions with H's | ~1.8 |

| cis-1-Ethyldecalin | Equatorial Ethyl | Three gauche-butane interactions from ring fusion | ~2.7 |

| cis-1-Ethyldecalin | Axial Ethyl | Three gauche-butane interactions from ring fusion + Two 1,3-diaxial interactions with H's | ~4.5 |

Note: These are estimated values based on the principles of conformational analysis. Actual values would require specific computational studies.

Computational Chemistry and Theoretical Studies of 1 Ethyldecalin

Computational chemistry provides powerful tools for investigating the properties of molecules like 1-ethyldecalin from a theoretical standpoint. These methods allow for the detailed examination of electronic structure, spectroscopic characteristics, and behavior in condensed phases, offering insights that complement experimental data. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of established theoretical methodologies allows for a robust prediction and understanding of its chemical nature. The following sections detail the computational approaches used for such investigations, drawing parallels from studies on decalin and its derivatives. nii.ac.jpacs.orgrsc.org

Applications and Industrial Relevance of 1 Ethyldecalin Within Chemical Processes

Role in High-Energy-Density Fuels

1-Ethyldecalin, a member of the decalin family of compounds, is recognized for its potential role in the formulation of high-energy-density (HED) fuels. These specialized fuels are critical for aerospace applications where the volume and weight of the fuel are significant constraints. d-nb.infomdpi.com HED fuels, characterized by their multi-cyclic molecular structures, offer a higher energy content per unit of volume or mass compared to conventional jet fuels. d-nb.info

Formulation of Advanced Aviation Fuels

Advanced aviation fuels are designed to meet the demanding requirements of modern aircraft, including high thrust-to-weight ratios, increased flight speeds, and longer ranges. d-nb.info The inclusion of compounds like this compound in fuel blends is a strategy to enhance these performance characteristics. Decalin and its derivatives are key components in some advanced and thermally stable jet fuels, such as JP-900. researchgate.net The synthesis of such fuels often involves processes like oligomerization, rearrangement, and hydrogenation of precursor molecules to create the desired polycycloalkane structures. researchgate.net The goal is to produce a fuel with a high density and a high volumetric net heat of combustion, which directly translates to improved aircraft performance. d-nb.infomdpi.com For instance, the addition of HED fuels can significantly increase missile range and carrying capacity. mdpi.com

Sustainable aviation fuels (SAF) are also a key area of development, with various pathways approved under ASTM D7566 for producing bio-based jet fuels. ieabioenergy.comadvancedbiofuels.ca These pathways can utilize a range of feedstocks, including vegetable oils, animal fats, and waste materials. advancedbiofuels.ca The resulting SAF must be a "drop-in" fuel, meaning it has the same chemical properties as conventional jet fuel and can be used in existing engines without modification. advancedbiofuelsusa.info Research is ongoing to develop high-performance SAF blendstocks, including iso-alkanes and cycloalkanes, from renewable resources. energy.gov

| Fuel Type | Key Components | Density (g/mL) | Volumetric Net Heat of Combustion (MJ/L) |

| Conventional Jet Fuel (Jet A-1) | C8 to C16 hydrocarbons (n-alkanes, iso-alkanes, cycloalkanes, aromatics) | ~0.8 | ~34.7 |

| JP-10 | exo-tetrahydrodicyclopentadiene | 0.94 | 39.6 |

| RJ-4 | methylcyclopentadiene dimer | 0.927 | 39.0 |

| RJ-5 | dicyclopentadiene | 1.08 | 44.9 |

| Syntin | Cyclopropanated hydrocarbon | - | - |

Data sourced from multiple references. mdpi.comieabioenergy.comenergy.gov

Thermal Stability Enhancement in Fuel Blends

Thermal stability is a crucial property for aviation fuels, as they are used as a primary coolant for various aircraft and engine subsystems. fischer-tropsch.org Poor thermal stability can lead to the formation of insoluble deposits (coking) in the fuel system, which can impede fuel flow and lead to maintenance issues. fischer-tropsch.orgfischer-tropsch.org The "JP-8+100" program was initiated to develop additives that could increase the thermal stability of JP-8 fuel, allowing it to operate at higher temperatures. fischer-tropsch.orgdtic.mil

The chemical composition of a fuel significantly influences its thermal stability. fischer-tropsch.org The presence of precursors to insoluble materials, such as certain nitrogen- and sulfur-containing compounds, can decrease stability. fischer-tropsch.org Conversely, the inherent solvency of the fuel can help to keep potential insolubles in solution. fischer-tropsch.org Research has shown that blending different fuels can sometimes result in a mixture with lower thermal stability than the individual components, highlighting the complex interactions that occur within fuel blends. fischer-tropsch.org Additives are often used to improve thermal stability, and their effectiveness can vary depending on the specific fuel composition. dtic.mil

Use as a Specialized Solvent in Chemical Synthesis and Industrial Processes

Solvents are fundamental to many chemical reactions and industrial processes, used for everything from extractions to manufacturing paints. acs.org The choice of solvent can significantly impact the efficiency and environmental footprint of a process. acs.orgwhiterose.ac.uk "Green solvents" are being developed as more environmentally friendly alternatives to traditional petrochemical-based solvents. wikipedia.org These solvents are often derived from renewable resources and are characterized by low toxicity and ease of recycling. wikipedia.org

While specific industrial applications of this compound as a primary solvent are not extensively documented in the provided search results, its properties as a hydrocarbon suggest potential utility in processes where a non-polar solvent is required. The broader class of decalins and related cycloalkanes are components of complex hydrocarbon mixtures like kerosene. energysecurity.gov.ukhanfordvapors.com The selection of a solvent for a particular application depends on a variety of factors, including its polarity, boiling point, and ability to dissolve specific solutes. organicchemistrydata.org In the context of "greening" chemical processes, there is a push to replace hazardous solvents like dichloromethane (B109758) and benzene (B151609) with safer alternatives. acs.orgwhiterose.ac.uk

Environmental Transformation and Fate Studies

Understanding the environmental behavior of chemical compounds is crucial for assessing their potential impact. This includes their transformation through processes like thermochemical conversion and their use as indicators in environmental analysis.

Behavior in Thermochemical Conversion of Organic Matter

Thermochemical conversion encompasses processes like pyrolysis, gasification, and liquefaction, which use heat to break down organic matter into fuels and chemicals. mdpi.comf3centre.se These technologies can be applied to a wide range of feedstocks, including biomass and waste materials. mdpi.compageplace.de

Pyrolysis: This process involves heating organic material in the absence of oxygen to produce bio-oil, biochar, and syngas. f3centre.se The composition of the bio-oil is complex, containing a mixture of organic compounds. 195.117.226

Gasification: This process converts organic matter into a mixture of gases (syngas), primarily carbon monoxide and hydrogen, at high temperatures. f3centre.se

Liquefaction: This process, particularly hydrothermal liquefaction (HTL), converts wet biomass into a liquid bio-crude. researchgate.net

Potential as Petroleum Biomarkers and Geological Sample Analysis

Biomarkers, or "molecular fossils," are organic compounds found in geological samples like crude oil and source rocks that can be traced back to their biological precursors. numberanalytics.com The analysis of these biomarkers provides valuable information about the origin, thermal maturity, and migration history of hydrocarbons. numberanalytics.comresearchgate.net

Alkyl decalins, including this compound, have been identified as potential petroleum biomarkers. researchgate.netrsc.org Their presence and relative abundance in a petroleum sample can offer clues about the source of the organic matter and the geological processes it has undergone. researchgate.netpsu.edu For example, the distribution of different alkyl decalin isomers can be used to correlate oils with their source rocks. rsc.orgnih.gov The analysis of trace elements and organic compounds in geological samples is a key aspect of natural resource exploration and environmental assessment. rigaku.comdoe.gov Techniques like comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOF-MS) are used to identify and quantify these compounds in complex mixtures. researchgate.netpsu.edu

Biosynthetic Pathways and Biocatalytic Transformations of Decalin Derivatives Contextual for 1 Ethyldecalin

Enzymatic Diels-Alder Reactions in Natural Product Biosynthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for creating six-membered rings with high stereocontrol. wikipedia.org Nature has also harnessed this reaction to build molecular complexity, employing a class of enzymes known as Diels-Alderases (DAases). scielo.org.comdpi.com These enzymes catalyze what is formally a Diels-Alder reaction, often intramolecularly, to form cyclic and polycyclic structures, including the decalin skeleton. mdpi.comnih.gov The trans-decalin structure, in particular, is a common feature in many bioactive natural products isolated from fungi. nih.gov

The existence of enzymes capable of catalyzing the Diels-Alder reaction was a long-debated topic, but recent decades have seen the formal identification and characterization of several DAases from microbial biosynthetic pathways. nih.govnih.gov These biocatalysts offer significant advantages over traditional chemical methods, such as operating under mild conditions and exerting stringent control over product stereochemistry. mdpi.com

Early evidence for DAases came from the discovery of natural products with structures suggestive of a Diels-Alder cycloaddition. scielo.org.co Rigorous proof required the isolation and functional characterization of the enzymes themselves. scielo.org.co Among the well-characterized DAases are those involved in the biosynthesis of fungal secondary metabolites. For instance, enzymes like Fsa2 and Phm7 are decalin synthases that catalyze intramolecular Diels-Alder reactions to form the enantiomeric decalin cores of equisetin (B570565) and phomasetin, respectively. researchgate.net Similarly, the biosynthesis of the antibiotic abyssomicin C involves the DAase AbyU, which catalyzes a [4+2] cycloaddition to form the molecule's spirotetronate skeleton. rsc.org These enzymes often belong to different protein families, indicating that the ability to catalyze this reaction has evolved multiple times. researchgate.net

Table 1: Examples of Characterized Diels-Alderases in Fungal Decalin Biosynthesis

| Enzyme | Natural Product | Producing Organism | Function | Reference |

|---|---|---|---|---|

| Fsa2 | Equisetin | Fusarium sp. | Catalyzes intramolecular Diels-Alder reaction to form a decalin scaffold. | researchgate.net |

| Phm7 | Phomasetin | Pyrenochaetopsis sp. | Catalyzes intramolecular Diels-Alder reaction to form an enantiomeric decalin scaffold. | researchgate.net |

| PvhB | Varicidin A | Penicillium variabile | Catalyzes an inverse-electron demand Diels-Alder reaction to form a cis-decalin core. | nih.gov |

| MycB | Myceliothermophin | Myceliophthora thermophila | Catalyzes the formation of a trans-decalin structure from an acyclic substrate. | nih.govnaturalproducts.net |

A hallmark of enzymatic reactions is their high degree of stereospecificity, and Diels-Alderases are no exception. They can control the formation of up to four new stereocenters in a single cyclization step. researchgate.net This precise control is a significant focus of research, with chemoenzymatic synthesis emerging as a powerful tool to produce complex chiral molecules. nih.gov

The molecular basis for stereocontrol has been investigated through structural and computational studies. For example, the crystal structures of the DAases Fsa2 and Phm7 revealed how their distinct active site architectures constrain a linear polyene substrate, forcing it to fold in a way that leads to the formation of opposite enantiomers of the decalin ring. researchgate.net Fsa2 and Phm7 catalyze the formation of different decalin configurations from similar linear polyenoyl tetramic acid precursors. researchgate.net Site-directed mutagenesis studies have further confirmed the roles of specific amino acid residues in guiding the stereochemical outcome of the cycloaddition. researchgate.net This understanding is crucial for engineering novel DAases for the synthesis of new, complex molecules. nih.gov The stereoselectivity of these enzymes is so profound that they can override the inherent substrate-controlled diastereoselectivity, as demonstrated in studies with Fsa2, which produced the same equisetin-type stereochemistry from enantiomeric substrates. kurabiotech.com

Identification and Characterization of Diels-Alderases (DAases).

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement in Decalin Ring Formation

The linear precursors for the enzymatic Diels-Alder reaction are themselves complex molecules synthesized by large, multi-domain enzymatic assembly lines known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.gov In fungi, it is common to find hybrid PKS-NRPS enzymes that are responsible for creating decalin-containing tetramic acid derivatives. nih.govcdnsciencepub.com

These hybrid enzymes first construct a polyketide chain through the sequential addition of small carboxylic acid units (like acetyl-CoA or malonyl-CoA), a process managed by the PKS domains. naturalproducts.net This is followed by the incorporation of an amino acid by the NRPS module. nih.gov The resulting linear polyenoyl tetramic acid is then released from the enzyme and becomes the substrate for a separate, downstream Diels-Alderase, which catalyzes the crucial cyclization to form the decalin ring. researchgate.netnaturalproducts.net The structural diversity of the final decalin products is therefore programmed by both the PKS-NRPS that creates the linear chain and the DAase that cyclizes it. nih.govcdnsciencepub.com

Isolation and Characterization of Decalin Derivatives from Biological Sources (e.g., Fungi)

Fungi are a prolific source of natural products containing the decalin motif. dnascript.com These compounds display a remarkable array of structural complexity and biological activity. researchgate.net Endophytic fungi, which live within plant tissues, and marine-derived fungi have proven to be particularly rich sources. scielo.org.conih.gov

For example, the fungus Pyrenochaetopsis sp., isolated from the brown alga Fucus vesiculosus, produces a series of decalinoylspirotetramic acid derivatives called pyrenosetins. nih.gov Another species, Trichoderma harzianum from a marine environment, was found to produce a new decalin derivative named trichoharzianin. Other notable examples include equisetin from Fusarium species and phomasetin from Pyrenochaetopsis species, which are potent inhibitors of HIV-1 integrase. researchgate.net The discovery and characterization of these compounds often rely on a combination of chromatographic separation techniques and spectroscopic analysis, including NMR and mass spectrometry. nih.gov

Table 2: Selected Decalin Derivatives Isolated from Fungi

| Compound Name | Source Organism | Environment | Noted Biological Activity | Reference |

|---|---|---|---|---|

| Pyrenosetins A-C | Pyrenochaetopsis sp. FVE-001 | Marine (endophytic) | Anticancer | nih.gov |

| Pyrenosetin D | Pyrenochaetopsis sp. FVE-087 | Marine (endophytic) | Anticancer | |

| Trichoharzianin | Trichoderma harzianum PSU-MF79 | Marine-derived | Not specified | |

| Equisetin | Fusarium equiseti | Terrestrial | Antibiotic, HIV-1 integrase inhibitor | nih.gov |

| Phomasetin | Pyrenochaetopsis sp. | Fungal | HIV-1 integrase inhibitor | researchgate.net |

| Varicidin A | Penicillium variabile | Fungal | Antifungal | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.